1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea
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Overview
Description
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a complex organic compound that features a unique structure combining adamantane, thiophene, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Pyridine and Thiophene: The pyridine and thiophene rings are introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine derivative of the previously formed intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Piperidine derivatives from the pyridine ring.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea depends on its specific application:
Neurological Effects: The adamantane moiety is known to interact with NMDA receptors, potentially modulating neurotransmission.
Material Properties: The thiophene and pyridine rings can contribute to the compound’s electronic properties, making it useful in the development of conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-2,2-dibromo-ethanone: Shares the adamantane moiety but differs in its functional groups.
Adamantan-1-yl-diethyl-methyl-ammonium iodide: Contains the adamantane structure but with different substituents.
®-1-(Adamantan-1-yl)ethan-1-amine hydrochloride: Another adamantane derivative with a different functional group.
Uniqueness
1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is unique due to its combination of adamantane, thiophene, and pyridine moieties, which confer distinct chemical and physical properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-21-9-14-6-15(10-21)8-16(7-14)11-21)23-12-17-2-1-4-22-19(17)18-3-5-26-13-18/h1-5,13-16H,6-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFWTNVMUKJCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=C(N=CC=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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